1-Methyl-1H-imidazole-5-carboxamide

Description

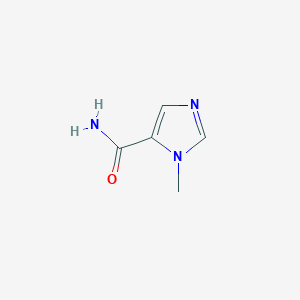

1-Methyl-1H-imidazole-5-carboxamide is a heterocyclic compound featuring a five-membered imidazole ring substituted with a methyl group at the 1-position and a carboxamide group at the 5-position. Notably, commercial availability of this compound has been discontinued, as indicated by its status in product catalogs .

Properties

IUPAC Name |

3-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-7-2-4(8)5(6)9/h2-3H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEDTKQANJQNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292710 | |

| Record name | 1-Methyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40637-81-8 | |

| Record name | 1-Methyl-1H-imidazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40637-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-imidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, making it a versatile synthetic route . Another method involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of imidazole derivatives, including 1-methyl-1H-imidazole-5-carboxamide. These compounds have been shown to exhibit activity against various bacterial and fungal strains, making them potential candidates for developing new antibiotics and antifungal agents .

Anti-inflammatory and Analgesic Properties

Research indicates that imidazole derivatives possess anti-inflammatory and analgesic properties. For instance, a study demonstrated that certain imidazole analogues showed significant analgesic activity comparable to established pain relievers like diclofenac. This suggests that this compound could be explored for its potential as an anti-inflammatory agent .

Anticancer Potential

Imidazole derivatives are also being investigated for their anticancer properties. The structural characteristics of these compounds allow them to interact with various biological targets involved in cancer progression. Studies have reported that certain imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

Neuroprotective Effects

Recent research has indicated that imidazole compounds may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The ability of these compounds to modulate neurotransmitter systems positions them as candidates for further exploration in neuropharmacology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, often involving the modification of existing imidazole derivatives. Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds.

Synthesis Methods:

- Lithiation Reactions: The use of lithiation techniques allows for the introduction of functional groups at specific positions on the imidazole ring, enhancing its biological activity .

- Grignard Reactions: This method has been employed to synthesize various derivatives by reacting imidazoles with carbonyl compounds, leading to products with improved pharmacological profiles .

Case Studies:

A notable case study involved the synthesis of novel imidazole derivatives that demonstrated significant anti-inflammatory effects in vitro and in vivo. These studies utilized molecular docking techniques to elucidate binding affinities with target proteins, revealing insights into the mechanism of action for these compounds .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

- 1-Methyl-1H-imidazole-5-carboxylic Acid (CAS 41806-40-0) :

This analog replaces the carboxamide group with a carboxylic acid. It exhibits a higher melting point (247–248°C) compared to the carboxamide derivative, reflecting increased polarity and hydrogen-bonding capacity. The carboxylic acid form is often used as an intermediate in synthesizing esters or amides . - Methyl 1-Methyl-1H-imidazole-5-carboxylate (CAS 4522-35-4) :

The ester derivative shows reduced polarity, enhancing its lipophilicity. This compound is utilized in coupling reactions, such as those involving TBTU and DMAP in DMF, to generate carboxamide derivatives . - 1-Methyl-1H-imidazole-5-carbohydrazide (CAS 23585-00-4) :

Substitution with a carbohydrazide group introduces nucleophilic reactivity, enabling condensation reactions with carbonyl compounds. This derivative is a precursor for heterocyclic scaffolds like pyrazoles and triazoles .

Substituent Modifications on the Imidazole Core

- The bromo and chloro substituents may improve binding affinity in enzyme inhibition studies .

- 1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS 85102-99-4) :

Substitution with a benzyl group and an aldehyde function increases steric bulk and reactivity, making it useful in Schiff base formation or as a building block for metal-organic frameworks .

Benzimidazole Analogs

- 1-Methyl-1H-benzimidazole-5-carboxylic Acid (CAS 17289-20-2) :

The benzimidazole core introduces aromaticity and planar rigidity, which can enhance interactions with biological targets like DNA or enzymes. This compound has been studied for its role in inhibitor design .

Physicochemical and Spectral Comparison

Table 1: Key Properties of 1-Methyl-1H-imidazole-5-carboxamide and Analogs

Biological Activity

1-Methyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula and a molecular weight of approximately 139.13 g/mol. Its structure features an imidazole ring with a carboxamide functional group, which contributes to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This mechanism is crucial in modulating metabolic pathways.

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

- Toxicological Effects : While exploring its biological activity, it is essential to consider its toxicity profile. The compound is classified as having moderate acute oral toxicity, with an LD50 value reported at approximately 1100 µL/kg in rats, indicating potential risks associated with high doses .

The mechanism by which this compound exerts its biological effects involves:

- Binding Interactions : The compound forms hydrogen bonds and other interactions with target proteins, which can lead to enzyme inhibition or modulation of protein function.

- Cellular Effects : It has been observed to influence cellular pathways related to stress responses and metabolic regulation. For instance, it may interact with hypoxia-inducible factors (HIFs), which are critical in cancer biology .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates at varying concentrations, highlighting its potential as a therapeutic agent targeting metabolic disorders.

| Concentration (µM) | Inhibition Rate (%) |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents.

Toxicological Profile

The toxicological assessment reveals that exposure to high concentrations can lead to skin corrosion and eye damage. Acute toxicity studies have shown significant adverse effects at higher doses, necessitating caution in handling and application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.